molecular formula C13H16BClN2O2 B3034485 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 1802433-98-2

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No. B3034485
M. Wt: 278.54 g/mol
InChI Key: LYWXHFDYNUGVSB-UHFFFAOYSA-N
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Description

The compound “6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole” is a chemical compound with a complex structure . It is related to a compound represented by structural formula (I) or a pharmaceutically acceptable salt thereof useful for treating cancer .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a chloro group attached to an indazole ring, which is further substituted with a tetramethyl-dioxaborolane group .

Scientific Research Applications

Synthesis and Structure Analysis

  • Synthesis and Crystal Structure : A key focus in research involving this compound is its synthesis and crystal structure analysis. It's used as a significant intermediate in 1H-indazole derivatives, with its structure confirmed by various spectroscopic methods and X-ray diffraction. Studies involve understanding its molecular structure through density functional theory (DFT) and examining its physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021); (Wu et al., 2021).

  • Molecular Conformation and Crystallography : Research includes analyzing the crystallography and molecular conformation of related compounds. The focus is on how these molecules align and their stability, which is crucial for their potential applications in various scientific fields (Huang et al., 2021).

Biological and Chemical Applications

  • Biological Activity Studies : Although specific studies on 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole are limited, related indazole derivatives have been synthesized and tested for various biological activities, such as antibacterial, antifungal, and antitubercular activities. These studies highlight the potential of indazole derivatives in medicinal chemistry (Samadhiya et al., 2012).

  • Herbicide Development : Indazole derivatives have been explored as potential herbicides, showcasing their application in agriculture. Specific compounds demonstrated effective weed control in paddy fields, indicating the potential utility of indazole derivatives in agrichemical formulations (Hwang et al., 2005).

  • Antioxidant Properties : Some indazole derivatives have been studied for their antioxidant properties. This suggests possible applications in developing compounds that could mitigate oxidative stress, which is a factor in various diseases (Polo et al., 2016).

properties

IUPAC Name

6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)10-5-8(15)6-11-9(10)7-16-17-11/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWXHFDYNUGVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

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